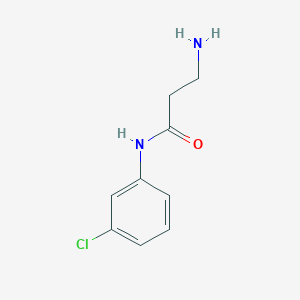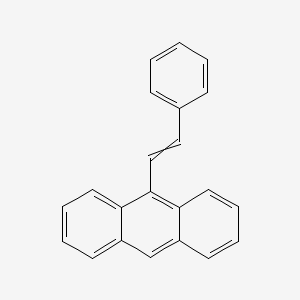
9-(2-Phenylethenyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Phenylethenyl)anthracene is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of a phenylethenyl group attached to the ninth position of the anthracene ring. This compound is known for its unique photophysical properties, including fluorescence, which makes it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Phenylethenyl)anthracene is typically achieved through the Wittig reaction. This reaction involves the use of a phosphonium ylide, which is generated by the deprotonation of a phosphonium salt with a strong base. The ylide then reacts with an aldehyde to form the desired alkene product. For this compound, the specific reactants are benzyltriphenylphosphonium chloride and 9-anthraldehyde .
Industrial Production Methods: While the Wittig reaction is commonly used in laboratory settings, industrial production may involve more scalable methods such as the Horner-Wadsworth-Emmons reaction, which offers better control over the stereochemistry of the product .
Chemical Reactions Analysis
Types of Reactions: 9-(2-Phenylethenyl)anthracene primarily undergoes addition reactions, particularly the Wittig reaction, to form alkenes. It can also participate in oxidation and reduction reactions, though these are less common.
Common Reagents and Conditions:
Wittig Reaction: Uses phosphonium ylides and aldehydes under basic conditions.
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major Products: The major product of the Wittig reaction involving this compound is the trans-alkene form of the compound .
Scientific Research Applications
9-(2-Phenylethenyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The primary mechanism by which 9-(2-Phenylethenyl)anthracene exerts its effects is through its ability to fluoresce. When exposed to ultraviolet light, the compound absorbs energy and re-emits it as visible light. This property is exploited in various applications, including imaging and sensing .
Comparison with Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: Compared to its analogs, 9-(2-Phenylethenyl)anthracene is unique due to its specific substitution pattern, which influences its photophysical properties. For instance, 9,10-Bis(phenylethynyl)anthracene exhibits stronger fluorescence and higher thermal stability, making it more suitable for certain industrial applications .
Properties
Molecular Formula |
C22H16 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
9-(2-phenylethenyl)anthracene |
InChI |
InChI=1S/C22H16/c1-2-8-17(9-3-1)14-15-22-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)22/h1-16H |
InChI Key |
HCSGQHDONHRJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


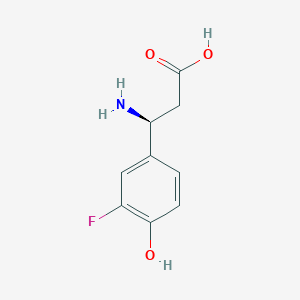
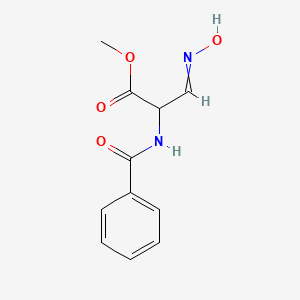
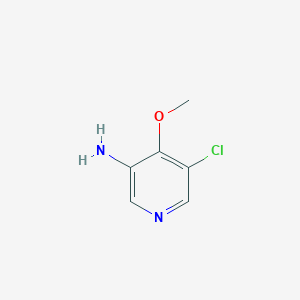
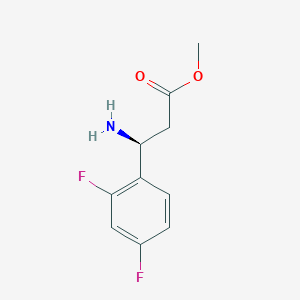
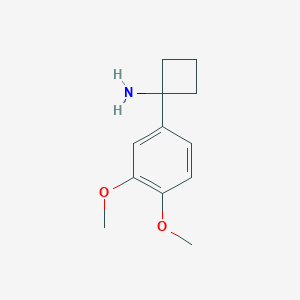
![1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)

![1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)
![2-cyano-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide](/img/structure/B11727091.png)

![N'-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11727097.png)
![7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11727116.png)
